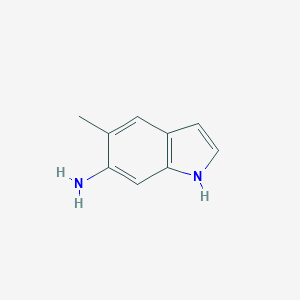

5-methyl-1H-indol-6-amine

Descripción general

Descripción

5-methyl-1H-indol-6-amine is a derivative of the indole class of compounds, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The specific compound of interest, 5-methyl-1H-indol-6-amine, is not directly mentioned in the provided papers, but its structure can be inferred to contain a methyl group at the fifth position and an amino group at the sixth position on the indole framework.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of related compounds involves the Fischer indolization of hydrazones derived from 4-hydrazino-5-methyl-1H-pyridin-2-one and beta- or alpha-tetralones, leading to various indol-1-ones . Another synthesis route reported involves the improved synthesis of indole-2-acetonitrile, which is a precursor to the carcinogenic amine Trp-P-2 . Additionally, the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by deprotection of phthalimide and acetyl groups has been described . These methods highlight the diversity of synthetic approaches that can be applied to indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a pyrrole ring. The specific substitution pattern on the indole ring can significantly influence the compound's properties and reactivity. For example, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group with specific lattice parameters, and the structure exhibited intermolecular hydrogen bonds and strong π-interactions . These structural features are crucial for understanding the behavior of these molecules in various environments.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, depending on their substitution patterns and reaction conditions. For instance, the antitumor activity of certain indole derivatives was tested after they were transformed by phosphorus oxychloride and substituted by [(dialkylamino)alkyl]amines . The aqueous solution chemistry of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogs involves different decomposition processes, including C–O and N–O bond cleavage, which can lead to the formation of reactive species .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, solubility, and stability. The antibacterial and antifungal activities of various novel substituted-(6H-thiazolo[4,5-e]indol-2-yl)-amines and substituted benzylidene-(1H-indol-4-yl)-amines were evaluated, indicating the biological relevance of these compounds' physical and chemical properties .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

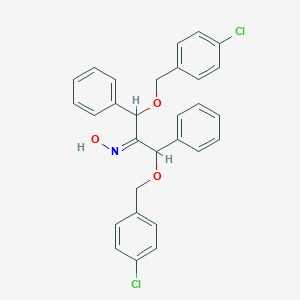

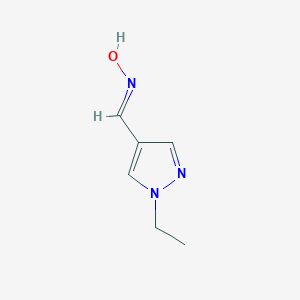

Research on the synthesis and structural evaluation of derivatives of 5-methyl-1H-indol-6-amine has been significant. Lovel Kukuljan et al. (2016) reported the synthesis and crystal structure analysis of compounds derived from 5-methyl-1H-indol-6-amine, showcasing its utility in generating structurally diverse molecules through Diels-Alder cycloaddition and Mannich reactions. This work demonstrates the compound's versatility in organic synthesis and the potential for creating novel materials with specific properties Lovel Kukuljan, K. Kranjc, F. Perdih, 2016.

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant potentials of 5-methyl-1H-indol-6-amine derivatives have been explored. A. R. Saundane et al. (2013) synthesized a series of derivatives and tested them for their bioactivities, finding some compounds exhibiting significant antibacterial and antifungal activities, alongside radical scavenging abilities. This indicates the compound's relevance in the development of new antimicrobial and antioxidant agents A. R. Saundane, Vaijinath A. Verma, V. Katkar, 2013.

Anticancer Research

The synthesis of novel 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines, including derivatives of 5-methyl-1H-indol-6-amine, has shown promising in vitro antiproliferative activity against various cancer cell lines. Research by Li Wang et al. (2012) highlights the potential of these derivatives in cancer treatment, emphasizing the importance of structural modifications to enhance cytotoxicity Li Wang, M. Świtalska, Zhen-Wu Mei, et al., 2012.

Neuropharmacological Applications

Studies on N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, derived from 5-methyl-1H-indol-6-amine, have identified it as a dual inhibitor of cholinesterase and monoamine oxidase. Research by Oscar M. Bautista-Aguilera et al. (2014) explores its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's, showcasing the compound's significance in neuropharmacology Oscar M. Bautista-Aguilera, Abdelouahid Samadi, M. Chioua, et al., 2014.

Development of Antimicrobial Agents

Further research into the compound's derivatives has led to the synthesis of Schiff Base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone as effective antimicrobial, antioxidant, antituberculosis, and anticancer agents. The study by Vaijinath A. Verma et al. (2019) underscores the broad spectrum of biological activity these derivatives exhibit, indicating their potential in the development of new therapeutic agents Vaijinath A. Verma, A. R. Saundane, Rajkumar S. Meti, 2019.

Mecanismo De Acción

While the specific mechanism of action for 5-methyl-1H-indol-6-amine is not mentioned in the search results, indole-containing small molecules are known to have diverse pharmacological activities . They modulate primarily GABA and glutamate levels, facilitating the secondary release of other neurotransmitters including dopamine, noradrenaline, and acetylcholine .

Safety and Hazards

Direcciones Futuras

Indole derivatives, including 5-methyl-1H-indol-6-amine, have immense potential for exploration for newer therapeutic possibilities . They have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

Propiedades

IUPAC Name |

5-methyl-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRZZTWNPXZLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312514 | |

| Record name | 5-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139121-41-8 | |

| Record name | 5-Methyl-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139121-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)